molecular formula C6H12ClN B2932480 rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride CAS No. 2307779-69-5

rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride

Cat. No.: B2932480
CAS No.: 2307779-69-5
M. Wt: 133.62
InChI Key: KFLNUXHWIKJQGP-PMUIPKEJSA-N
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Description

rac-(1R,5S,6R)-6-methyl-3-azabicyclo[310]hexanehydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-6-methyl-3-azabicyclo[31One common method involves the reduction of a ketone precursor using L-Selectride, followed by acetylation and subsequent resolution using lipase enzymes .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemoenzymatic processes to ensure high yield and enantiomeric purity. The use of specific catalysts and controlled reaction conditions is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(1R,5S)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-5-2-7-3-6(4)5;/h4-7H,2-3H2,1H3;1H/t4?,5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLNUXHWIKJQGP-DKECMWHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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